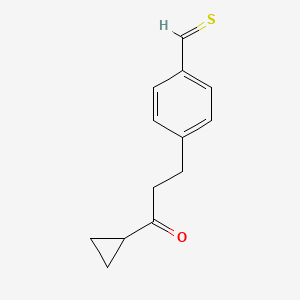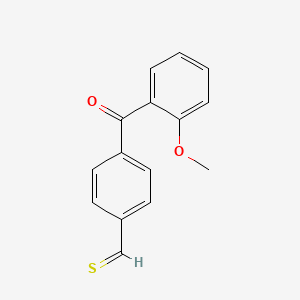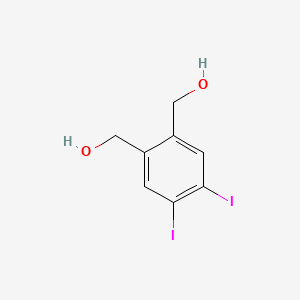
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of a chloro group at the 4th position, an ethoxy group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine typically involves the nitration of a precursor pyrimidine compound. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methyl-4-chloro-6-ethoxypyrimidine.
Nitration: The starting material is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5th position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Reduction: 4-Chloro-6-ethoxy-2-methyl-5-aminopyrimidine.
Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.
Scientific Research Applications
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity towards molecular targets. The ethoxy and methyl groups contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-6-ethoxy-2-methyl-5-aminopyrimidine: Similar structure but with an amino group instead of a nitro group.
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H8ClN3O3 |
|---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-2-methyl-5-nitropyrimidine |
InChI |
InChI=1S/C7H8ClN3O3/c1-3-14-7-5(11(12)13)6(8)9-4(2)10-7/h3H2,1-2H3 |
InChI Key |
ZOQWQFHOAMXOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)
![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)
![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
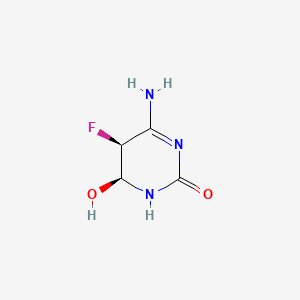
![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)
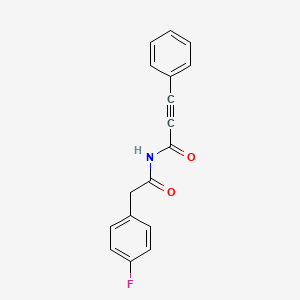
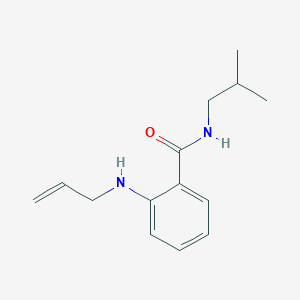
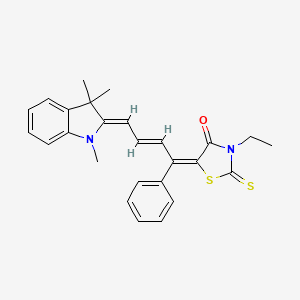
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
